2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound is synthesized through interactions of specific chemical precursors, such as ethyl 2-(benzo[d]thazol-2-yl)acetate, with arylidinemalononitrile derivatives, producing different derivatives like ethyl iminothiazolopyridine-4-carboxylate and others (Mohamed, 2021).
Structural Analysis : These compounds' structures are confirmed using elemental analysis and spectroscopic data, ensuring their correct formation and integrity (Mohamed, 2014).
Potential Biological Activities
Antimicrobial Evaluation : Certain derivatives, such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, synthesized from related compounds, have been screened for antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antiproliferative Activity : Related thiazolo[3,2-b][1,2,4]triazoles have been evaluated for antiproliferative activity, with certain derivatives showing promise in this field (Narayana et al., 2010).
EGFR Inhibitors : Studies on benzimidazole derivatives containing 1,2,4-triazole have shown insights into their anti-cancer properties and EGFR inhibition capabilities (Karayel, 2021).
Properties
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-16-21-20-24(22-16)19(25)18(27-20)17(23-11-9-13(2)10-12-23)14-5-7-15(26-3)8-6-14/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYKMXVNGGISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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